molecular formula C13H13FN2 B1299865 (2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine CAS No. 500221-74-9

(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine

Cat. No. B1299865
M. Wt: 216.25 g/mol
InChI Key: XRYHMXRWVISSQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds like “(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine” has been a topic of interest in recent years . A diverse series of imine linked 1,2,3-triazole hybrids has been synthesized via Cu(I)-promoted click reaction . The structural characterization of the synthesized triazole hybrids was accomplished using various spectral techniques .

Scientific Research Applications

Fluorescent Sensors for Metal Ions

One prominent application of derivatives of "(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine" is in the development of fluorescent sensors for metal ions. For instance, a Zn(2+) fluorescent sensor derived from 2-(pyridin-2-yl)benzoimidazole, showcasing Zn(2+)-specific emission shifts and enhancement, demonstrates the potential of these compounds in ratiometric sensing and intracellular imaging capabilities (Liu et al., 2009).

Catalysts in Chemical Syntheses

Derivatives have been used as catalysts, highlighting their significance in enhancing chemical reactions. The synthesis and application of palladacycles from ligands based on indole core, including benzyl-(1-pyridin-2-ylmethyl-1H-indol-3-ylmethylene)amine, have demonstrated their utility as efficient catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).

Coordination Polymers

The compound and its derivatives have found applications in the formation of coordination polymers. Studies on silver(I) coordination polymers using dicompartmental N,N-donor ligands show the influence of anion on network structure, demonstrating the versatility of these compounds in materials science (Chakraborty et al., 2013).

Fluorescent Probes for Biological Applications

In the realm of biological applications, derivatives of "(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine" have been utilized as fluorescent probes. Notably, the development of midrange affinity fluorescent Zn(II) sensors of the Zinpyr family for biological imaging applications signifies the role of these compounds in biochemistry and medical research (Nolan et al., 2006).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c14-13-6-2-1-5-12(13)10-16-9-11-4-3-7-15-8-11/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYHMXRWVISSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CN=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239627
Record name N-[(2-Fluorophenyl)methyl]-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine

CAS RN

500221-74-9
Record name N-[(2-Fluorophenyl)methyl]-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500221-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Fluorophenyl)methyl]-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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